

# physical and chemical properties of 4-Bromo-n-methylbenzamide

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## Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

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## An In-depth Technical Guide to 4-Bromo-n-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromo-n-methylbenzamide**. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

## Core Physical and Chemical Properties

**4-Bromo-n-methylbenzamide** is a halogenated aromatic amide. Its core properties are summarized below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO
Molecular Weight	214.06 g/mol
Melting Point	173-174 °C
Boiling Point	329.8 ± 25.0 °C at 760 mmHg
Density	1.5 ± 0.1 g/cm <sup>3</sup>
Appearance	White solid
Solubility	Insoluble in water; soluble in organic solvents such as dichloromethane and ethyl acetate. Quantitative solubility data in various organic solvents is not extensively available in published literature.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-Bromo-n-methylbenzamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.62	Doublet	2H	Ar-H
Aromatic Protons	7.55	Doublet	2H	Ar-H
Amide Proton	6.24 (broad singlet)	Singlet	1H	-NH
Methyl Protons	2.92	Doublet	3H	-CH <sub>3</sub>

<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	167.3	C=O
Aromatic Carbon	133.4	Quaternary aromatic carbon attached to amide
Aromatic Carbon	131.8	Aromatic C-H
Aromatic Carbon	128.5	Aromatic C-H
Aromatic Carbon	126.1	Quaternary aromatic carbon attached to Br
Methyl Carbon	26.9	-CH <sub>3</sub>

## Mass Spectrometry

Technique	Result (m/z)	Interpretation
Electron Ionization (EI)	215	[M+H] <sup>+</sup>

## Infrared (IR) Spectroscopy

Detailed IR spectral data with peak assignments for **4-Bromo-n-methylbenzamide** is not readily available in the cited literature. However, characteristic peaks would be expected for the N-H stretch, C=O stretch of the amide, and C-Br stretch, along with aromatic C-H and C=C vibrations.

## Experimental Protocols

The following is a detailed methodology for the synthesis of **4-Bromo-n-methylbenzamide**.<sup>[1]</sup>

Objective: To synthesize **4-Bromo-n-methylbenzamide** from 4-bromobenzoyl chloride and methylamine.

Materials:

- 4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)

- Dichloromethane (DCM, 100 mL)
- Triethylamine (TEA, 7.0 mL, 50.2 mmol)
- Methylamine solution (2.0 N in THF, 20 mL)
- Hydrochloric acid (2.0 N, 50 mL)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

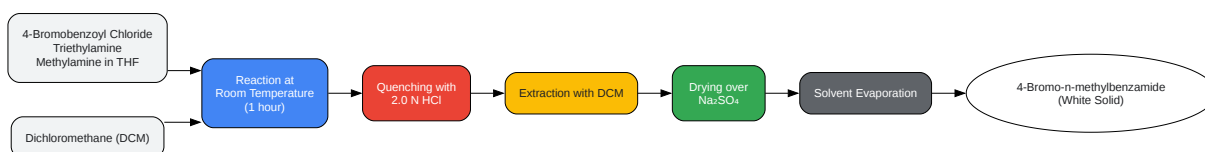
Procedure:

- Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a round-bottom flask.
- Add triethylamine (7.0 mL, 50.2 mmol) to the solution.
- Slowly add the methylamine solution (20 mL, 2.0 N in THF) dropwise to the stirred reaction mixture at room temperature.
- Continue stirring the reaction mixture for 1 hour at room temperature.
- Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- The resulting white solid is **4-Bromo-n-methylbenzamide** (expected yield: ~4.8 g, 98%).

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **4-Bromo-n-methylbenzamide**.



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## References

- 1. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]
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